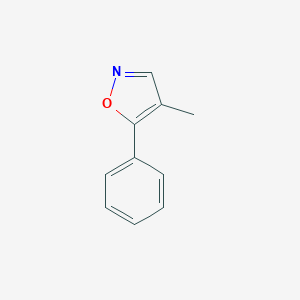

4-Methyl-5-phenylisoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJQHYLLYUTCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The specific substitution pattern of functional groups on the isoxazole ring plays a crucial role in determining the compound's chemical properties and biological activity. This guide focuses on the chemical properties and structure of the 4-methyl-5-phenylisoxazole isomer. While direct data is limited, this document provides a comprehensive overview based on the known characteristics of similar methyl-phenyl-substituted isoxazoles.

Chemical Structure and Isomerism

The core of this compound is the isoxazole ring. The numbering of the isoxazole ring starts from the oxygen atom and proceeds towards the nitrogen atom. In this specific isomer, a methyl group is attached at the 4th position and a phenyl group at the 5th position.

The relative positions of the methyl and phenyl groups are critical, as different isomers will exhibit distinct physical and chemical properties. For instance, the closely related isomers 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole are well-documented and serve as important reference compounds.

Logical Relationship of Phenyl-Methyl-Isoxazole Isomers

Caption: Positional isomers of methyl-phenyl-isoxazole.

Physicochemical Properties

While specific experimental data for this compound are not available, we can infer its general properties. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents. A summary of the known properties of related isomers is provided in the table below for comparison.

| Property | 3-Methyl-5-phenylisoxazole | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 4-Acetyl-5-methyl-3-phenylisoxazole |

| Molecular Formula | C10H9NO[1] | C11H9NO3[2][3] | C12H11NO2[4] |

| Molecular Weight | 159.18 g/mol [1] | 203.19 g/mol [2][3] | 201.22 g/mol [4] |

| Melting Point | 63-64 °C[5] | 192-194 °C[3] | Not Available |

| Appearance | White solid[5] | Not Available | Not Available |

| CAS Number | 1008-75-9[1] | 1136-45-4[3] | 19212-42-1[4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

¹H NMR:

-

A singlet for the methyl protons (CH₃) in the region of 2.0-2.5 ppm.

-

A multiplet for the aromatic protons of the phenyl group in the region of 7.2-7.8 ppm.

-

The absence of a proton at the 4-position of the isoxazole ring.

¹³C NMR:

-

A signal for the methyl carbon around 10-15 ppm.

-

Signals for the aromatic carbons of the phenyl group between 125-135 ppm.

-

Signals for the isoxazole ring carbons, with the C4 and C5 carbons being significantly influenced by the methyl and phenyl substituents, respectively.

IR Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic and methyl groups.

-

C=N and C=C stretching vibrations from the isoxazole and phenyl rings.

-

N-O and C-O stretching vibrations characteristic of the isoxazole ring.

Synthesis of Substituted Isoxazoles

A general and widely used method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene. For the synthesis of a polysubstituted isoxazole like this compound, a common route involves the reaction of a β-diketone or a related precursor with hydroxylamine.

General Synthetic Workflow for Substituted Isoxazoles

Caption: General synthetic pathway to substituted isoxazoles.

Plausible Experimental Protocol for this compound

A plausible synthesis could be adapted from known procedures for related isoxazoles. One such general method involves the reaction of an appropriate β-enamino ester with a primary nitro compound. A more direct approach for this compound would likely involve the condensation of 1-phenyl-1,2-butanedione with hydroxylamine.

Materials:

-

1-phenyl-1,2-butanedione

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, triethylamine)

-

A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve 1-phenyl-1,2-butanedione in the chosen solvent.

-

Add a solution of hydroxylamine hydrochloride and the base to the reaction mixture.

-

The reaction mixture is then heated under reflux for a specified period.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the isoxazole scaffold is a key component in numerous pharmaceuticals and agrochemicals. Derivatives of methyl-phenylisoxazole have been investigated for a range of biological activities, including:

-

Anti-inflammatory and Analgesic Effects : Certain isoxazole derivatives have shown promise in these areas.[4]

-

Antibacterial Agents : Phenylisoxazole derivatives have been synthesized and evaluated for their antibacterial properties.

-

Intermediates in Organic Synthesis : The isoxazole ring can be a versatile building block for the synthesis of more complex molecules.[4]

The specific substitution pattern of this compound could lead to unique biological activities, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

This compound represents an intriguing, yet underexplored, member of the isoxazole family. While direct experimental data remains scarce, this technical guide provides a comprehensive overview of its likely chemical properties, structure, and potential synthetic routes based on the well-established chemistry of its isomers. The versatile isoxazole core suggests that this compound could be a valuable building block for the development of novel therapeutic agents and functional materials. Further research is warranted to synthesize and characterize this specific isomer to fully elucidate its chemical and biological profile.

References

The Discovery and Scientific Journey of 4-Methyl-5-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to 4-Methyl-5-phenylisoxazole. While the isoxazole ring system has been a subject of chemical exploration since the late 19th century, this document consolidates available information on the specific 4-methyl-5-phenyl substituted isomer. This guide includes historical context, detailed experimental protocols for synthesis based on established isoxazole chemistry, tabulated quantitative data on related compounds, and visualizations of relevant biological pathways. The content is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving isoxazole scaffolds.

Introduction: The Isoxazole Core

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation into numerous therapeutic agents. The historical journey of isoxazoles began in the late 19th century, with significant contributions from pioneers in organic chemistry.

Historical Milestones in Isoxazole Chemistry

The recognition of the isoxazole ring's cyclic structure is credited to Ludwig Claisen in 1888, through his work on 3-methyl-5-phenylisoxazole.[1] This was followed by the first successful synthesis of the parent isoxazole ring by Dunstan and Dymond in 1891.[1] These foundational discoveries paved the way for extensive research into the synthesis and application of a vast array of isoxazole derivatives. While a specific date for the discovery of this compound is not prominently documented in seminal literature, its synthesis falls under the general and well-established methods for creating substituted isoxazoles that emerged from this early work.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for isoxazole ring formation. The most common and versatile of these is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Synthesis Workflow

The logical flow for a common synthesis route is outlined below. This involves the generation of a nitrile oxide from an aldoxime, which then reacts with a substituted alkyne in a cycloaddition reaction to form the isoxazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative method adapted from established procedures for the synthesis of substituted isoxazoles.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

1-Propyne (or suitable precursor)

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Preparation of Benzaldoxime:

-

Dissolve benzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield benzaldoxime.

-

-

In situ Generation of Benzonitrile Oxide and Cycloaddition:

-

Dissolve the benzaldoxime (1 equivalent) in an anhydrous solvent such as dichloromethane.

-

Add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0°C.

-

After stirring for 30 minutes, add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Introduce 1-propyne (1.5 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Characterization Data of a Related Compound

| Technique | Observed Data for 4-Allyl-3-methyl-5-phenylisoxazole |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H), 6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H), 5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H), 2.25 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 161.0, 134.4, 129.6, 128.8, 128.3, 126.8, 116.3, 110.9, 26.8, 10.1 ppm |

| IR (KBr, cm⁻¹) | 3056, 2928, 1645, 1576, 1453, 1262, 754, 691 |

| MS (EI) m/z | 77, 105, 184, 199 |

| HRMS-ESI (m/z) | [M+H]⁺: calcd for C₁₃H₁₄NO, 200.1070, found 200.1076 |

Biological Activity and Potential Applications

The isoxazole scaffold is a well-known pharmacophore, and many of its derivatives exhibit significant biological activities. While specific quantitative data for this compound is limited in publicly accessible databases, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity: COX Inhibition

A prominent therapeutic application of diarylisoxazoles is in the management of inflammation through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Potential inhibitory action on the COX pathway.

The following table summarizes the inhibitory concentrations (IC₅₀) of well-known diarylisoxazole non-steroidal anti-inflammatory drugs (NSAIDs). This data suggests that isoxazole derivatives can be potent and selective inhibitors of COX enzymes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Mofezolac | 0.0079 | >50 | [3] |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | 19 | >50 | [3] |

Antimicrobial and Antifungal Potential

Derivatives of the isoxazole ring system have also been investigated for their antimicrobial and antifungal properties. Although specific data for this compound is not available, the table below presents Minimum Inhibitory Concentration (MIC) values for some benzoxazole derivatives against various pathogens, illustrating the potential of this class of compounds.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4b | Staphylococcus aureus | 12.5 | [4] |

| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4c | Staphylococcus aureus | 12.5 | [4] |

| 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 5a | Pseudomonas aeruginosa | 25 | [4] |

| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4c | Candida albicans | 12.5 | [4] |

Conclusion and Future Directions

This compound, as a member of the broader isoxazole family, holds potential for further investigation in medicinal chemistry. While its specific discovery and detailed biological profile are not as extensively documented as some of its more complex analogues, the foundational chemistry for its synthesis is well-established. The known anti-inflammatory and antimicrobial activities of related isoxazole derivatives provide a strong rationale for the continued exploration of this compound and its potential applications in drug development. Future research should focus on its definitive synthesis and characterization, followed by systematic screening for biological activities, particularly as a COX inhibitor and an antimicrobial agent. Such studies will help to fully elucidate the therapeutic potential of this core isoxazole structure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Methyl-5-phenylisoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methyl-5-phenylisoxazole core is a privileged heterocyclic scaffold that serves as a fundamental building block in the design and synthesis of a diverse array of biologically active compounds. While the parent molecule itself is primarily utilized as a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry for their potent and varied pharmacological activities. This technical guide provides a comprehensive overview of the research applications of compounds derived from the this compound scaffold, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area.

Core Applications in Medicinal Chemistry

The versatility of the this compound scaffold allows for substitutions at various positions, leading to a wide range of derivatives with distinct biological targets. Key research areas where this scaffold has shown significant promise include:

-

Anticancer Agents: Derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines. The mechanisms of action are often multifactorial, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2]

-

Anti-inflammatory Drugs: The most notable example is Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which highlights the potential of this scaffold in developing anti-inflammatory therapeutics.

-

Enzyme Inhibitors: The scaffold has been successfully employed to design inhibitors for a variety of enzymes, such as acetyl-CoA carboxylase (ACC), carbonic anhydrase, and xanthine oxidase, indicating its broad applicability in targeting enzymatic pathways.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Isoxazole-piperazine hybrids | Huh7 (Liver) | 0.3 - 3.7 | Induction of oxidative stress, apoptosis, cell cycle arrest | |

| Isoxazole-piperazine hybrids | Mahlavu (Liver) | 0.3 - 3.7 | Induction of oxidative stress, apoptosis, cell cycle arrest | |

| Isoxazole-piperazine hybrids | MCF-7 (Breast) | 0.3 - 3.7 | Induction of oxidative stress, apoptosis, cell cycle arrest | |

| 4-phenoxy-phenyl isoxazoles | A549 (Lung) | 1.10 | Acetyl-CoA carboxylase inhibition | |

| 4-phenoxy-phenyl isoxazoles | HepG2 (Liver) | 1.73 | Acetyl-CoA carboxylase inhibition | |

| 4-phenoxy-phenyl isoxazoles | MDA-MB-231 (Breast) | 1.50 | Acetyl-CoA carboxylase inhibition | |

| 4-phenyl-5-quinolinyl isoxazoles | Esophageal Squamous Cell Carcinoma | < 0.02 | Tubulin polymerization inhibition | [3] |

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| 4-phenoxy-phenyl isoxazoles | Acetyl-CoA carboxylase 1 (ACC1) | 99.8 nM | |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Submicromolar to micromolar | |

| Valdecoxib | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]

Materials:

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

-

Washing: Wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

-

Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Enzyme Inhibition Assays

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][14][15]

Materials:

-

COX-2 (human) Inhibitor Screening Assay Kit

-

Test compounds

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of COX-2 enzyme, cofactor, probe, and substrate according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add Tris-HCl buffer, COX-2 cofactor, COX-2 enzyme, and the test compound at various concentrations.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the COX-2 probe followed by the COX-2 substrate to initiate the reaction.

-

Fluorescence Measurement: Incubate for 5 minutes at 37°C in the dark and then measure the fluorescence with excitation at 560 nm and emission at 590 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This assay measures the production of ADP, a product of the ACC-catalyzed reaction, to determine enzyme activity.[16][17][18][19]

Materials:

-

Purified ACC enzyme

-

Acetyl-CoA

-

ATP

-

Bicarbonate

-

ADP detection kit (e.g., ADP-Glo™)

-

96-well plate

-

Luminometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, ATP, bicarbonate, and the test compound.

-

Enzyme Addition: Add the purified ACC enzyme to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding acetyl-CoA.

-

Incubation: Incubate at the optimal temperature for a defined period.

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of ACC inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the research of this compound derivatives.

Signaling Pathways

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

Caption: G2/M phase cell cycle arrest induced by isoxazole derivatives.

Experimental Workflows

Caption: Workflow for determining cell viability using the MTT assay.

Caption: General synthetic route to 3,4-disubstituted isoxazoles.[20][21][22][23]

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. The information presented in this guide, including quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows, is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry. Further exploration of this versatile scaffold is poised to yield new and improved treatments for a range of diseases, from cancer to inflammatory disorders.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. revvity.com [revvity.com]

- 13. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. abcam.com [abcam.com]

- 16. static.igem.org [static.igem.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. dspace.library.uu.nl [dspace.library.uu.nl]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

- 21. thieme-connect.com [thieme-connect.com]

- 22. scilit.com [scilit.com]

- 23. Isoxazole synthesis [organic-chemistry.org]

The Diverse Biological Landscape of 4-Methyl-5-phenylisoxazole Derivatives: A Technical Overview for Drug Discovery

Introduction: The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, conferring a unique combination of physicochemical properties that are favorable for drug development. Among the various isoxazole isomers, the 4-methyl-5-phenylisoxazole core has emerged as a versatile template for the design of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

A novel series of isoxazole-piperazine hybrids has been synthesized and evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. Notably, compounds with specific substitutions on the phenyl ring at the 5-position of the isoxazole core showed potent cytotoxicity, with IC50 values in the micromolar range.[1] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest.[1] A key finding was the inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the p53 protein.[1]

Another study highlighted isoxazole derivatives as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[2] By acting as Combretastatin A-4 (CA-4) analogues, these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5l | 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7 (Liver) | 0.3 | [1] |

| Mahlavu (Liver) | 1.2 | [1] | ||

| MCF-7 (Breast) | 2.5 | [1] | ||

| 5m | 5-(4-(Prop-2-yn-1-yloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7 (Liver) | 0.4 | [1] |

| Mahlavu (Liver) | 1.5 | [1] | ||

| MCF-7 (Breast) | 3.1 | [1] | ||

| 5o | 5-(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7 (Liver) | 0.5 | [1] |

| Mahlavu (Liver) | 1.8 | [1] | ||

| MCF-7 (Breast) | 3.7 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized isoxazole derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and the formed formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Anticancer Mechanism of Action

Caption: Proposed anticancer mechanism of isoxazole derivatives.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

A study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which incorporate a modified isoxazole-like scaffold, demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains.[3] The minimum inhibitory concentration (MIC) values for the most potent compounds were in the low microgram per milliliter range.[3]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 4c | 5-((5-(4-chlorophenyl)furan-2-yl)methylene) | S. aureus RN 4220 | 2 | [3] |

| S. aureus KCTC 503 | 4 | [3] | ||

| MRSA CCARM 3001 | 2 | [3] | ||

| 4d | 5-((5-(4-bromophenyl)furan-2-yl)methylene) | S. aureus RN 4220 | 2 | [3] |

| S. aureus KCTC 503 | 4 | [3] | ||

| MRSA CCARM 3001 | 2 | [3] | ||

| 4e | 5-((5-(4-fluorophenyl)furan-2-yl)methylene) | S. aureus RN 4220 | 2 | [3] |

| S. aureus KCTC 503 | 4 | [3] | ||

| MRSA CCARM 3001 | 2 | [3] | ||

| 4f | 5-((5-(4-nitrophenyl)furan-2-yl)methylene) | S. aureus RN 4220 | 2 | [3] |

| S. aureus KCTC 503 | 4 | [3] | ||

| MRSA CCARM 3001 | 2 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Certain isoxazole derivatives have been shown to possess anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some isoxazole derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation.

A study on 4,5-dihydroisoxazol-5-carboxamide derivatives demonstrated their anti-inflammatory activity in a formalin-induced edema model in rats.[4] The compounds were able to reduce paw edema, indicating their potential as anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds or a reference drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to the rats. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution (1% w/v in saline) is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Anticonvulsant Activity

The isoxazole nucleus is also present in some compounds with anticonvulsant properties. While specific data for this compound derivatives is limited in the readily available literature, related heterocyclic structures like 1,2,4-triazol-5(4H)-ones have shown significant anticonvulsant effects in preclinical models.

A series of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives were screened for their anticonvulsant activities using the maximal electroshock (MES) test.[5] The most potent compound exhibited a favorable safety profile with a high protective index.[5] The proposed mechanism of action includes the inhibition of voltage-gated sodium channels and modulation of GABAergic activity.[5]

Quantitative Anticonvulsant Activity Data

The following table provides an example of anticonvulsant activity data for a related triazole derivative.

| Compound ID | Substitution Pattern | ED50 (mg/kg) (MES Test) | Protective Index (PI) | Reference |

| 4n | 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one | 25.5 | >48.8 | [5] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice are administered the test compound, a reference drug (e.g., carbamazepine), or the vehicle, typically via intraperitoneal injection.

-

Electroshock Application: After a predetermined time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a positive result. The ED50, the dose of the compound that protects 50% of the animals from the seizure, is calculated.

Logical Relationship: Anticonvulsant Screening

Caption: Anticonvulsant drug discovery workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The modular nature of the isoxazole core allows for extensive chemical modifications, providing a rich opportunity for structure-activity relationship (SAR) studies and the optimization of lead compounds. Further research into the specific mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. This technical guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the current state of knowledge and a foundation for future drug discovery efforts centered on this versatile heterocyclic motif.

References

- 1. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats | Research Results in Pharmacology [rrpharmacology.ru]

- 5. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Phenylisoxazole Derivatives: A Technical Guide

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these compounds. This technical guide provides a summary of the key spectroscopic data for 3-Methyl-5-phenylisoxazole and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Methyl-5-phenylisoxazole.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for 3-Methyl-5-phenylisoxazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76–7.70 | m | 2H | Ar-H |

| 7.46–7.37 | m | 3H | Ar-H |

| 6.33 | s | 1H | Isoxazole-H |

| 2.33 | s | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for 3-Methyl-5-phenylisoxazole

| Chemical Shift (δ) ppm | Assignment |

| 169.4 | C=N (Isoxazole) |

| 160.2 | C-O (Isoxazole) |

| 129.8 | Ar-C |

| 128.7 | Ar-C |

| 127.4 | Ar-C |

| 125.5 | Ar-C (Quaternary) |

| 100.0 | C-H (Isoxazole) |

| 11.40 | CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorption Bands for 3-Methyl-5-phenylisoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1610 | Strong | C=N Stretch (Isoxazole Ring) |

| ~1580 | Strong | C=C Stretch (Aromatic Ring) |

| ~1450 | Medium | C-H Bend (CH₃) |

| ~950-650 | Strong | C-H Out-of-plane Bending (Aromatic) |

Sample Preparation: KBr-Pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 3-Methyl-5-phenylisoxazole

| m/z | Relative Intensity (%) | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width of 0-220 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The IR spectrum is recorded by placing the KBr pellet in the sample holder of an FTIR spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile, and thermally stable organic molecules. The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺). The molecular ion and any fragment ions formed by its subsequent decomposition are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is presented as a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

4-Methyl-5-phenylisoxazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Methyl-5-phenylisoxazole. Due to a notable lack of specific quantitative data in publicly accessible literature, this document focuses on presenting the known photochemical stability of the compound. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility and stability of isoxazole compounds, intended to guide researchers in generating empirical data. This guide aims to be a valuable resource for professionals in drug development and chemical research by consolidating the current knowledge and providing practical methodologies for further investigation.

Introduction

This compound is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of such compounds, particularly solubility and stability, is paramount for their successful application and formulation.

Solubility Data

Quantitative solubility data for this compound in various solvents is not currently available in published literature. To address this gap, a standardized experimental protocol for determining the thermodynamic solubility of organic compounds is provided in Section 4.1. This protocol can be employed by researchers to generate reliable solubility data for this compound in aqueous and organic solvents.

Stability Data

While comprehensive thermal and chemical stability data for this compound is limited, its behavior under photochemical stress has been documented.

Photochemical Stability

This compound has been shown to be susceptible to degradation upon exposure to ultraviolet (UV) light. The primary degradation pathways involve phototransposition and photo-ring cleavage.[1]

Table 1: Photochemical Degradation Products of this compound

| Degradation Pathway | Product(s) | Reference |

| Phototransposition | 4-Methyl-5-phenyloxazole | [1] |

| Photo-ring cleavage | α-benzoylpropionitrile | [1] |

Irradiation of this compound can lead to the formation of 4-methyl-5-phenyloxazole through a rearrangement process.[1] Additionally, the isoxazole ring can undergo cleavage to yield α-benzoylpropionitrile.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds like this compound.

Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound (this compound)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of the solid test compound to a flask containing the solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Caption: Workflow for Solubility Determination (Shake-Flask Method)

Protocol for Stability Assessment: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These guidelines outline a systematic approach to assess the stability of a compound under various environmental conditions.[3][4][5][6]

Objective: To evaluate the stability of the test compound under defined temperature, humidity, and light conditions over time.

4.2.1. Stress Testing

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.

-

Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at room temperature and elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[7]

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[5]

4.2.2. Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the substance to establish a re-test period or shelf life.[4]

Table 2: ICH Conditions for Formal Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Procedure:

-

Place samples of the test compound in containers that mimic the proposed storage containers.

-

Store the samples under the conditions specified in Table 2.

-

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), withdraw samples.

-

Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating analytical method (typically HPLC).

Caption: Workflow for ICH Stability Testing

Signaling Pathways and Logical Relationships

No specific signaling pathways involving this compound have been identified in the reviewed literature. The following diagram illustrates the logical relationship in its photochemical degradation.

Caption: Photochemical Degradation of this compound

Conclusion

This technical guide highlights a significant knowledge gap regarding the quantitative solubility and comprehensive stability of this compound. The available data is currently limited to its photochemical degradation pathways. To facilitate further research and development of this compound, this guide provides detailed, standardized experimental protocols for determining these critical physicochemical properties. It is recommended that researchers utilize these methodologies to generate empirical data, which will be essential for any future formulation and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. upm-inc.com [upm-inc.com]

- 7. snscourseware.org [snscourseware.org]

The Isoxazole Core: A Scaffolding Approach to Diverse Therapeutic Targets

An In-depth Technical Guide on the Therapeutic Potential of the 4-Methyl-5-phenylisoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a privileged heterocyclic scaffold that forms the structural basis for a wide array of biologically active compounds. While this compound itself is not typically a direct therapeutic agent, its structural framework is crucial for the synthesis of potent and selective drugs targeting a variety of enzymes and receptors. This technical guide explores the significant therapeutic targets of key derivatives of this compound, providing insights into their mechanisms of action, quantitative data on their activity, and detailed experimental protocols for their evaluation. The focus will be on its role as a versatile chemical intermediate in the development of novel therapeutics for inflammatory, oncologic, and metabolic disorders.

Introduction: The Versatility of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This ring system is a common feature in many pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The this compound core, in particular, offers a synthetically accessible and readily modifiable template for drug design. Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide will delve into the specific therapeutic targets modulated by prominent derivatives of this versatile scaffold.

Key Therapeutic Targets of this compound Derivatives

The therapeutic efficacy of this compound derivatives is realized through the strategic addition of various functional groups to the core structure. These modifications enable precise interactions with specific biological targets.

Cyclooxygenase-2 (COX-2)

A prominent class of drugs derived from the isoxazole scaffold are selective COX-2 inhibitors. These agents are primarily used for their anti-inflammatory and analgesic properties, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

-

Valdecoxib , a well-known COX-2 inhibitor, incorporates the 4-methyl-3-phenylisoxazole core (a constitutional isomer of this compound) functionalized with a sulfonamide group. This sulfonamide moiety is critical for its selective binding to the COX-2 active site.

Table 1: In Vitro Inhibitory Activity of Valdecoxib against COX Isozymes

| Compound | Target | IC50 (μM) | Assay Method |

| Valdecoxib | COX-1 | 5.0 | Human Whole Blood Assay |

| Valdecoxib | COX-2 | 0.005 | Human Whole Blood Assay |

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase is a key enzyme in the fatty acid synthesis pathway and has emerged as a promising target for the treatment of cancer and metabolic disorders. Certain 4-phenoxy-phenyl isoxazole derivatives have demonstrated potent inhibitory activity against ACC.

-

Derivatives with specific substitutions on the phenoxy and phenyl rings have shown nanomolar potency against human ACC1. For instance, compound 6g from a study on 4-phenoxy-phenyl isoxazoles exhibited significant ACC1 inhibition[1][2].

Table 2: Inhibitory Activity of a 4-Phenoxy-phenyl Isoxazole Derivative against hACC1

| Compound | Target | IC50 (nM) |

| 6g | hACC1 | 99.8 |

Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some 4-phenyl-5-quinolinyl substituted isoxazole analogues have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.

-

Compound C11 , a 4-phenyl-5-quinolinyl substituted isoxazole, has demonstrated potent cytotoxicity against esophageal squamous cell carcinoma (ESCC) cell lines with IC50 values in the nanomolar range[3].

Table 3: Cytotoxic Activity of a Tubulin Polymerization Inhibitor Derivative

| Compound | Cell Line | 48h IC50 (nM) |

| C11 | ESCC cell line 1 | < 20 |

| C11 | ESCC cell line 2 | < 20 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for assays mentioned in this guide.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood, which reflects the activity of COX-1 and COX-2.

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken NSAIDs for at least 7 days.

-

Compound Preparation: Prepare stock solutions of the test compound in DMSO.

-

COX-2 Assay: Aliquot whole blood into tubes and incubate with the test compound or vehicle (DMSO) for 1 hour at 37°C. Stimulate with lipopolysaccharide (LPS) to induce COX-2 expression and incubate for a further 24 hours.

-

COX-1 Assay: Aliquot whole blood and incubate with the test compound or vehicle for 1 hour at 37°C. Stimulate with arachidonic acid to induce PGE2 production via COX-1.

-

PGE2 Measurement: Centrifuge the blood samples and collect the plasma. Measure the PGE2 concentration in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human ACC1, ATP, acetyl-CoA, and radiolabeled [¹⁴C]sodium bicarbonate in a suitable buffer.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a specified time at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid, which also removes unincorporated [¹⁴C]bicarbonate.

-

Quantification: Measure the amount of radiolabeled malonyl-CoA formed using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.

-

Tubulin Preparation: Use commercially available purified bovine or porcine brain tubulin.

-

Assay Setup: In a 96-well plate, add tubulin solution to a polymerization buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C using a microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the this compound scaffold in drug development and the pathways affected by its derivatives.

Conclusion

The this compound core is a highly valuable scaffold in medicinal chemistry. While the parent compound may not possess significant intrinsic biological activity, its derivatives are potent modulators of key therapeutic targets. The successful development of drugs like Valdecoxib highlights the potential of this chemical framework. Future research into novel derivatives of this compound is likely to yield new therapeutic agents for a range of diseases, underscoring the importance of this scaffold in modern drug discovery. The strategic functionalization of this core structure will continue to be a fruitful avenue for the development of selective and effective medicines.

References

- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of the 4-Methyl-5-phenylisoxazole Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Among the diverse array of isoxazole-containing compounds, the 4-methyl-5-phenylisoxazole core has garnered significant attention as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of derivatives incorporating this promising scaffold, with a focus on their applications in oncology and infectious diseases.

Synthesis of the this compound Core and Its Derivatives

The fundamental synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the reaction of benzonitrile oxide (generated in situ from benzaldoxime) with 2-butyne yields 3,4-dimethyl-5-phenylisoxazole. Modifications to this core, such as the introduction of functional groups at the 4-methyl or 5-phenyl positions, are crucial for tuning the pharmacological properties of the resulting derivatives.

A general synthetic strategy for creating diverse libraries of this compound analogs often begins with the synthesis of a key intermediate, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid. This intermediate serves as a versatile handle for subsequent amide coupling reactions to introduce a wide range of substituents, leading to compounds with diverse biological activities.[1][2][3]

Therapeutic Applications and Biological Activity

Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably in the development of anticancer and antibacterial agents.

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed to target various hallmarks of cancer. One of the most promising areas of research involves the inhibition of tubulin polymerization, a critical process for cell division. Certain 4-phenyl-5-quinolinyl substituted isoxazole analogues have emerged as potent cytotoxic agents against esophageal squamous cell carcinoma (ESCC) cell lines, with IC50 values in the nanomolar range.[4] These compounds are believed to bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

Another key target for anticancer therapy is acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis, which is often upregulated in cancer cells.[5][6] Novel 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancer.[5][6]

The anticancer potential of isoxazole derivatives is broad, with various mechanisms of action identified, including the induction of apoptosis, inhibition of protein kinases, and modulation of other cancer-related signaling pathways.[7][8][9][10][11]

Antibacterial Activity

The isoxazole nucleus is a component of several clinically used antibiotics, and novel derivatives continue to be explored for their antibacterial properties. Specifically, 4-nitro-3-phenylisoxazole derivatives have shown potent antibacterial activity against pathogenic bacteria such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis.[5][12][13][14] The mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules.[15]

Quantitative Biological Data

The following tables summarize the quantitative data for representative this compound derivatives and related isoxazoles from various studies.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| C11 (4-phenyl-5-(2-methylquinolinyl)isoxazole) | Tubulin Polymerization | ESCC | < 0.02 | [16] |

| 6g (4-phenoxy-phenyl isoxazole derivative) | Acetyl-CoA Carboxylase 1 (ACC1) | - | 0.0998 | [5][6] |

| 6l (4-phenoxy-phenyl isoxazole derivative) | Proliferation | A549 (Lung) | 0.22 | [5][6] |

| 6l (4-phenoxy-phenyl isoxazole derivative) | Proliferation | HepG2 (Liver) | 0.26 | [5][6] |

| 6l (4-phenoxy-phenyl isoxazole derivative) | Proliferation | MDA-MB-231 (Breast) | 0.21 | [5][6] |

| 5m (isoxazole-piperazine hybrid) | Proliferation | Huh7 (Liver) | ~2.5 | [9] |

| 5o (isoxazole-piperazine hybrid) | Proliferation | Mahlavu (Liver) | ~1.0 | [9] |

Table 2: Antibacterial Activity of Isoxazole Derivatives

| Compound Class | Bacterial Strain | EC50 (µg/mL) | Reference |

| 4-nitro-3-phenylisoxazole derivatives (5o-5w) | Xanthomonas oryzae (Xoo) | Significantly better than bismerthiazol | [5][12] |

| 4-nitro-3-phenylisoxazole derivatives (5o-5w) | Xanthomonas axonopodis (Xac) | Significantly better than bismerthiazol | [5][12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 4-phenyl-5-quinolinyl Substituted Isoxazoles

A representative synthesis involves the reaction of a substituted quinoline intermediate with an appropriate phenyl-containing building block to form the isoxazole ring. The specific reaction conditions, including solvents, catalysts, and temperature, are crucial for achieving good yields and purity. For detailed, step-by-step procedures, refer to the supplementary information of the cited literature.[4][17]

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.

-

Materials: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), purified porcine brain tubulin (>99% pure), guanosine triphosphate (GTP), fluorescent reporter (e.g., DAPI), test compounds, and a fluorescence plate reader.

-

Procedure:

-

Prepare a tubulin reaction mix containing tubulin, GTP, and a fluorescence reporter in a suitable buffer (e.g., G-PEM buffer).

-

Aliquot the test compound at various concentrations into a 96-well plate and pre-incubate at 37°C.

-

Add the tubulin reaction mix to each well to initiate polymerization.

-

Immediately monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the chosen reporter (e.g., 355 nm excitation and 460 nm emission for DAPI).

-

The rate of fluorescence increase is proportional to the rate of tubulin polymerization. Inhibitors will show a reduced rate of fluorescence increase compared to a vehicle control.[16][18][19]

-

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the enzymatic activity of ACC by detecting the production of ADP, a byproduct of the carboxylation reaction.

-

Materials: ACC1 enzyme, ATP, acetyl-CoA, sodium bicarbonate, assay buffer, ADP-Glo™ Kinase Assay kit (Promega), test compounds, and a luminescence plate reader.

-

Procedure:

-

Prepare a master mix containing ACC assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.

-

Add the master mix and the test compound at various concentrations to the wells of a white 96-well plate.

-

Initiate the enzymatic reaction by adding the ACC1 enzyme.

-

Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating for a further period.

-

Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of ACC activity.[1][6][20][21][22]

-

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, and a microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[23][24]

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

-

Materials: Bacterial strains, nutrient broth (e.g., Mueller-Hinton broth), test compounds, sterile 96-well plates, and an incubator.

-

Procedure:

-

Prepare serial dilutions of the test compound in nutrient broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be visualized through their interaction with key cellular pathways.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 16. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. static.igem.org [static.igem.org]

- 23. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Core Pharmacology of 4-Methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the pharmacology of 4-Methyl-5-phenylisoxazole. Direct pharmacological data for this specific molecule is not extensively available in public literature. Therefore, this document focuses on its known chemical properties, synthesis, and unique photochemical behavior. Furthermore, to provide a relevant pharmacological context, this guide presents an in-depth analysis of the pharmacology of its key structural analogs, which have well-documented biological activities. This includes a detailed examination of Valdecoxib as a COX-2 inhibitor, 4-phenoxy-phenyl isoxazole derivatives as Acetyl-CoA carboxylase (ACC) inhibitors, and other analogs with antioxidant and xanthine oxidase inhibitory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound